4-Chloro Kynurenine-13C2,15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

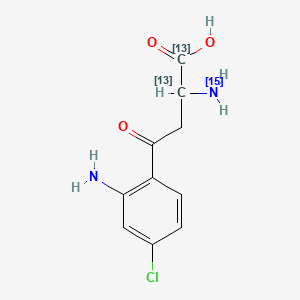

4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-SVKOXWCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro Kynurenine-¹³C₂,¹⁵N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro Kynurenine-¹³C₂,¹⁵N is a stable isotope-labeled version of 4-Chloro Kynurenine (B1673888) (4-Cl-KYN), a molecule of significant interest in neuroscience and drug development. The unlabeled compound, also known as AV-101, is an orally active prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site.[1][2] Due to its ability to cross the blood-brain barrier, 4-Cl-KYN has been investigated as a potential rapid-acting antidepressant and for the treatment of other neurological disorders.[1][2]

The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom creates a mass shift, making 4-Chloro Kynurenine-¹³C₂,¹⁵N an ideal internal standard for highly accurate and precise quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based techniques.[3] It can also serve as a tracer in metabolic studies to elucidate the fate of 4-Cl-KYN within the kynurenine pathway.[4][5] This technical guide provides an in-depth overview of 4-Chloro Kynurenine-¹³C₂,¹⁵N, including its properties, relevant biological pathways, and detailed experimental protocols for its application in research.

Core Data and Specifications

Quantitative data for 4-Chloro Kynurenine-¹³C₂,¹⁵N is crucial for its effective use as an internal standard and tracer. While a specific Certificate of Analysis is not publicly available, the following tables summarize key specifications derived from supplier data sheets and typical standards for such compounds.[4][6]

| Identifier | Value |

| IUPAC Name | 4-(2-amino-4-chlorophenyl)-2-([¹⁵N]azanyl)-4-oxo([1,2-¹³C₂])butanoic acid[6] |

| CAS Number | 1391051-72-1 |

| Unlabeled CAS | 75802-84-5[6] |

| Chemical and Physical Properties | Value |

| Chemical Formula | C₈¹³C₂H₁₁ClN¹⁵NO₃ |

| Molecular Weight | 245.64 g/mol |

| Accurate Mass | 245.0496 amu[6] |

| Isotopic Purity | Typically ≥98% for ¹³C and ≥98% for ¹⁵N (Assumed based on common standards) |

| Chemical Purity | Typically ≥98% (Assumed based on common standards) |

Biological Context and Signaling Pathways

4-Chloro Kynurenine exerts its biological effects through its conversion to 7-chlorokynurenic acid, which modulates the NMDA receptor signaling pathway. This process is intrinsically linked to the kynurenine pathway of tryptophan metabolism.

The Kynurenine Pathway and Conversion of 4-Cl-KYN

The kynurenine pathway is the primary route for tryptophan degradation in the body. Within the central nervous system, astrocytes play a key role in the metabolism of kynurenine and its analogs. 4-Cl-KYN crosses the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1).[2] In astrocytes, it is converted to the active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), by the enzyme kynurenine aminotransferase (KAT).[2]

Caption: Conversion of 4-Chloro Kynurenine to 7-Chlorokynurenic Acid in Astrocytes.

NMDA Receptor Signaling Pathway Modulation

The active metabolite, 7-Cl-KYNA, is an antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[2] The NMDA receptor is a glutamate-gated ion channel that, upon activation, allows the influx of Ca²⁺ ions, triggering a cascade of downstream signaling events crucial for synaptic plasticity. By blocking the glycine site, 7-Cl-KYNA reduces the receptor's activity in response to glutamate, thereby dampening excessive neuronal excitation, which is implicated in conditions like depression.[7][8]

Caption: Modulation of the NMDA Receptor Signaling Pathway by 7-Chlorokynurenic Acid.

Experimental Protocols

The primary application of 4-Chloro Kynurenine-¹³C₂,¹⁵N is as an internal standard for the quantification of 4-Cl-KYN in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol based on established methods for similar analytes.[9][10]

Quantitative Analysis of 4-Chloro Kynurenine in Plasma using LC-MS/MS

1. Materials and Reagents

-

4-Chloro Kynurenine (unlabeled standard)

-

4-Chloro Kynurenine-¹³C₂,¹⁵N (Internal Standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control human plasma

2. Preparation of Standard and Internal Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Chloro Kynurenine and 4-Chloro Kynurenine-¹³C₂,¹⁵N in a 50:50 acetonitrile:water mixture.

-

Working Standard Solutions: Serially dilute the unlabeled stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the 4-Chloro Kynurenine-¹³C₂,¹⁵N stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 50 ng/mL internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 4-Cl-KYN: To be determined empirically (e.g., Q1: 243.0, Q3: appropriate fragment)4-Cl-KYN-¹³C₂,¹⁵N: To be determined empirically (e.g., Q1: 246.0, Q3: appropriate fragment) |

| Collision Energy | To be optimized for each transition |

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (unlabeled analyte / internal standard) against the concentration of the calibration standards.

-

Determine the concentration of 4-Chloro Kynurenine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of 4-Chloro Kynurenine in plasma.

Conclusion

4-Chloro Kynurenine-¹³C₂,¹⁵N is an indispensable tool for researchers studying the pharmacokinetics and metabolism of 4-Chloro Kynurenine. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required in drug development and clinical research. Furthermore, as a stable isotope tracer, it holds the potential to provide deeper insights into the metabolic flux of the kynurenine pathway and its modulation by novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this critical research compound.

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. psychogenics.com [psychogenics.com]

- 6. 4-Chloro Kynurenine-13C2,15N | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Chloro Kynurenine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled 4-Chloro Kynurenine (B1673888) (4-Cl-KYN), specifically 4-Chloro Kynurenine-¹³C₂,¹⁵N. 4-Cl-KYN is a crucial prodrug that readily crosses the blood-brain barrier and is enzymatically converted to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][] The availability of isotopically labeled 4-Cl-KYN is invaluable for a range of research applications, including metabolism studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry.[4] This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and characterization data.

Introduction

4-Chloro Kynurenine (4-Cl-KYN), with the developmental code name AV-101, has been investigated as a potential rapid-acting antidepressant.[2] Its therapeutic potential is primarily attributed to its conversion in astrocytes to 7-chlorokynurenic acid (7-Cl-KYNA), which modulates glutamatergic neurotransmission by inhibiting the NMDA receptor.[1][] The study of its metabolic fate and precise quantification in biological matrices necessitates the use of stable isotope-labeled internal standards. This guide focuses on the synthesis of 4-Chloro Kynurenine labeled with two Carbon-13 atoms and one Nitrogen-15 atom (¹³C₂,¹⁵N), providing researchers with the necessary information to produce this critical research tool. While a biosynthetic route for L-4-Cl-Kyn has been identified, this guide will focus on a chemical synthesis approach, which offers greater control over the specific placement of isotopic labels.[5][6]

Synthesis of 4-Chloro Kynurenine-¹³C₂,¹⁵N

The proposed synthesis is a multi-step process starting from commercially available isotopically labeled precursors. The following is a plausible synthetic scheme.

Synthetic Scheme

A potential route for the synthesis of 4-Chloro Kynurenine-¹³C₂,¹⁵N is outlined below. This method is adapted from known procedures for the synthesis of kynurenine and its analogs.

Diagram of the Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

Physicochemical Properties of 4-Chloro Kynurenine-¹³C₂,¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the stable isotope-labeled compound 4-Chloro Kynurenine-¹³C₂,¹⁵N. Due to the limited availability of experimental data for the isotopically labeled molecule, this guide primarily presents data for the unlabeled 4-Chlorokynurenine (B1664160) (also known as AV-101) as a close proxy. It is anticipated that the substitution with ¹³C and ¹⁵N isotopes will have a negligible effect on the physicochemical properties discussed herein. This document also outlines detailed experimental protocols relevant to the determination of these properties and describes the pertinent biological pathways.

Core Physicochemical Properties

The following tables summarize the available quantitative data for 4-Chlorokynurenine. It is important to note that most of the experimental values are for the unlabeled compound.

Table 1: General and Physical Properties of 4-Chlorokynurenine

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁ClN₂O₃ | Wikipedia[1] |

| Molar Mass | 242.66 g/mol | Wikipedia[1] |

| Monoisotopic Mass | 242.0458199 Da | PubChem |

| Appearance | Solid | ChemicalBook[2] |

| Melting Point | >165°C (decomposes) | ChemicalBook[2] |

Table 2: Solubility and Partitioning Behavior of 4-Chlorokynurenine

| Property | Value | Method | Source |

| Aqueous Solubility | Slightly soluble in aqueous acid | N/A | ChemicalBook[2] |

| DMSO Solubility | 5 mg/mL (20.60 mM) | Experimental | MedChemExpress[3] |

| logP (octanol-water) | -1.6 | Computed (XLogP3) | PubChem |

Table 3: Stability Information for 4-Chlorokynurenine

| Condition | Stability | Source |

| Stock Solution (-80°C) | 6 months | MedChemExpress |

| Stock Solution (-20°C) | 1 month | MedChemExpress |

Biological Context and Signaling Pathways

4-Chlorokynurenine is a prodrug that plays a significant role in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] It is designed to cross the blood-brain barrier, a feat its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), cannot easily achieve.[1] Once in the central nervous system, 4-Chlorokynurenine is converted by kynurenine aminotransferases (KATs) into 7-Cl-KYNA.[1][4] 7-Cl-KYNA is a potent antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological processes.[1][5]

The kynurenine pathway is a major route for tryptophan catabolism and produces several neuroactive metabolites. Dysregulation of this pathway has been linked to various neurological and psychiatric disorders.

Metabolism of 4-Chloro Kynurenine to its active form.

Experimental Protocols

Due to the lack of published specific experimental protocols for 4-Chloro Kynurenine-¹³C₂,¹⁵N, the following sections provide detailed, generalized methodologies for determining key physicochemical properties, based on standard pharmaceutical industry practices and literature on analogous compounds.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

Gravimetric method for solubility determination.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Equilibration: Add an excess amount of 4-Chloro Kynurenine-¹³C₂,¹⁵N to a known volume of the PBS solution in a sealed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Agitation: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtrate and quantify the concentration of 4-Chloro Kynurenine-¹³C₂,¹⁵N using a validated analytical method, such as LC-MS/MS.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of a compound.[6][7]

Potentiometric titration for pKa determination.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of 4-Chloro Kynurenine-¹³C₂,¹⁵N in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent such as methanol (B129727) or DMSO may be used if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid to a low pH (e.g., pH 2). Then, titrate the acidic solution with a standardized solution of sodium hydroxide, recording the pH at regular volume increments of the titrant until a high pH is reached (e.g., pH 12).

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. For a compound with multiple ionizable groups, multiple inflection points will be observed.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[8][9]

Shake-flask method for logP determination.

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4) saturated with n-octanol.

-

Partitioning: Dissolve a known amount of 4-Chloro Kynurenine-¹³C₂,¹⁵N in one of the phases. Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method like LC-MS/MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Stability Assessment (HPLC-Based Method)

A stability-indicating HPLC method is crucial for assessing the degradation of the compound under various stress conditions.

References

- 1. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]

- 2. 4-chlorokynurenine | 75802-84-5 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thermal stability, pH dependence and inhibition of four murine kynurenine aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

The Role of 4-Chloro-Kynurenine-¹³C₂,¹⁵N in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-Chloro-Kynurenine-¹³C₂,¹⁵N as a stable isotope-labeled tracer in metabolic studies. This compound is an indispensable tool for elucidating the metabolic fate, pharmacokinetics, and target engagement of its unlabeled counterpart, 4-Chloro-Kynurenine (4-Cl-KYN), a significant prodrug in neurological research. By tracing the journey of the ¹³C and ¹⁵N isotopes, researchers can gain unprecedented insights into the kynurenine (B1673888) pathway and the mechanism of action of related therapeutic agents.

Introduction to 4-Chloro-Kynurenine and its Significance

4-Chloro-Kynurenine (4-Cl-KYN) is a prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Due to the poor blood-brain barrier permeability of 7-Cl-KYNA, 4-Cl-KYN was developed as a systemically administered compound that readily enters the central nervous system.[1][2] Once in the brain, 4-Cl-KYN is converted to 7-Cl-KYNA by kynurenine aminotransferases, primarily within astrocytes.[1][2] This conversion is central to its therapeutic potential in a range of neurological and psychiatric disorders. The use of the stable isotope-labeled 4-Chloro-Kynurenine-¹³C₂,¹⁵N allows for the precise and quantitative analysis of these metabolic processes without the safety concerns associated with radioactive isotopes.

Metabolic Fate of 4-Chloro-Kynurenine

The primary metabolic transformation of 4-Cl-KYN is its conversion to the active metabolite, 7-Cl-KYNA. However, recent studies have identified an additional metabolic pathway involving N-acetylation. The metabolic fate is crucial for understanding the compound's efficacy and potential off-target effects.

Quantitative Analysis of 4-Chloro-Kynurenine and its Metabolites

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of 4-Chloro-Kynurenine. It is important to note that this data is derived from studies using the unlabeled compound and serves as a reference for what can be expected in tracer studies.

Table 1: Pharmacokinetic Parameters of 4-Chloro-Kynurenine

| Parameter | Value | Species | Reference |

| Bioavailability | 39-84% | Rodents | [1] |

| Bioavailability | ≥ 31% | Humans | [1] |

| Elimination Half-life | 2-3 hours | Not Specified | [1] |

Table 2: Blood-Brain Barrier Transport Kinetics of 4-Chloro-Kynurenine

| Parameter | Value | Units | Reference |

| K_m | 105 ± 14 | µM | |

| V_max | 16.9 ± 2.3 | nmol min⁻¹ g⁻¹ |

Experimental Protocols for Tracer Studies with 4-Chloro-Kynurenine-¹³C₂,¹⁵N

This section provides a detailed, synthesized protocol for conducting an in vivo metabolic tracer study in a rodent model.

Animal Model and Acclimation

-

Species: Male Sprague-Dawley rats (250-300g).

-

Housing: Animals should be housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

-

Acclimation: Allow at least one week for acclimation to the housing conditions before the experiment.

Preparation and Administration of Tracer

-

Tracer: 4-Chloro-Kynurenine-¹³C₂,¹⁵N.

-

Vehicle: Dissolve the tracer in a sterile, isotonic saline solution (0.9% NaCl). The final concentration should be determined based on the desired dose and injection volume.

-

Dose: A typical dose for a bolus administration is in the range of 5-25 mg/kg.

-

Administration: Administer the tracer solution via intraperitoneal (IP) injection.

Sample Collection

-

Time Points: Collect blood and brain tissue samples at various time points post-injection to capture the dynamic metabolic profile. Suggested time points: 15, 30, 60, 120, and 240 minutes.

-

Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Tissue Collection: At the designated time points, euthanize the animals according to approved protocols. Perfuse the brain with ice-cold saline to remove blood contamination. Rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum), snap-freeze in liquid nitrogen, and store at -80°C.

Sample Preparation for LC-MS/MS Analysis

-

Plasma:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated 4-Cl-KYN or another suitable analog).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

Brain Tissue:

-

Weigh the frozen brain tissue.

-

Add ice-cold methanol/water (80:20, v/v) at a ratio of 1 mL per 100 mg of tissue.

-

Homogenize the tissue using a bead beater or sonicator while keeping the sample on ice.

-

Add an internal standard.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and process it similarly to the plasma samples (evaporation and reconstitution).

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 4-Cl-KYN and its metabolites (e.g., 0-5% B over 1 min, 5-95% B over 8 min, hold at 95% B for 2 min, then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the unlabeled and labeled analytes need to be determined by direct infusion of standards. Example transitions are provided in Table 3.

-

Table 3: Exemplary MRM Transitions for Labeled and Unlabeled Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Cl-KYN (unlabeled) | 243.0 | [To be determined] |

| 4-Cl-KYN-¹³C₂,¹⁵N | 246.0 | [To be determined] |

| 7-Cl-KYNA (unlabeled) | 224.0 | [To be determined] |

| 7-Cl-KYNA (from tracer) | 227.0 | [To be determined] |

| N-acetyl-4-Cl-KYN (unlabeled) | 285.0 | [To be determined] |

| N-acetyl-4-Cl-KYN (from tracer) | 288.0 | [To be determined] |

Note: The exact product ions need to be optimized based on the specific mass spectrometer used.

Data Analysis

-

Quantification: Generate calibration curves for each analyte using standards of known concentrations.

-

Isotopic Enrichment: Calculate the percentage of isotopic enrichment for each metabolite at each time point by dividing the peak area of the labeled metabolite by the sum of the peak areas of the labeled and unlabeled metabolites.

-

Metabolic Flux: Utilize the isotopic enrichment data to model the rate of conversion of 4-Cl-KYN to its metabolites using appropriate metabolic flux analysis software.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical in vivo tracer study using 4-Chloro-Kynurenine-¹³C₂,¹⁵N.

Conclusion

4-Chloro-Kynurenine-¹³C₂,¹⁵N is a powerful and essential tool for researchers in neuroscience and drug development. Its use in metabolic tracer studies provides detailed, quantitative insights into the pharmacokinetics and metabolic fate of 4-Cl-KYN. The methodologies outlined in this guide offer a robust framework for designing and executing experiments that can significantly advance our understanding of the kynurenine pathway and the development of novel therapeutics targeting the NMDA receptor. The ability to trace the metabolic journey of this prodrug with high precision will undoubtedly accelerate the translation of promising preclinical findings into effective clinical applications.

References

The Emergence of Chlorinated Kynurenine Derivatives: A Technical Guide to their Discovery, History, and Scientific Significance

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine (B1673888) pathway, a central route of tryptophan metabolism, has garnered significant attention for its role in neurotransmission and immune regulation. Within this pathway, a unique class of halogenated molecules, the chlorinated kynurenine derivatives, has emerged as a compelling area of research. This technical guide provides a comprehensive overview of the discovery, historical development, and scientific importance of these compounds. From their initial identification in natural sources to their synthesis and evaluation as potent modulators of the N-methyl-D-aspartate (NMDA) receptor, this document details the key milestones in the journey of chlorinated kynurenine derivatives. We present a structured summary of their biological activities, detailed experimental protocols for their study, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

The intricate metabolism of the essential amino acid L-tryptophan gives rise to a plethora of bioactive molecules, with the kynurenine pathway accounting for the majority of its degradation. Metabolites of this pathway, collectively known as kynurenines, are crucial players in various physiological and pathological processes. The introduction of chlorine atoms into the kynurenine scaffold has been shown to significantly modulate their biological activity, leading to the discovery of potent and selective pharmacological tools and potential therapeutic agents.

This guide focuses on the discovery and history of chlorinated kynurenine derivatives, with a particular emphasis on L-4-chlorokynurenine (L-4-Cl-Kyn) and its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). We will trace their origins from natural products to their development as investigational new drugs, and provide a detailed examination of their mechanism of action, primarily as antagonists of the NMDA receptor at the glycine (B1666218) co-agonist site.

Discovery and Historical Development

The story of chlorinated kynurenine derivatives unfolds from two distinct yet converging paths: the exploration of natural products and the rational design of synthetic molecules to probe the nervous system.

Natural Occurrence: A Serendipitous Discovery

The first identification of a chlorinated kynurenine derivative in a natural product was a relatively recent discovery. L-4-chlorokynurenine was found as a constituent of the lipopeptide antibiotic taromycin A , produced by the marine bacterium Saccharomonospora sp.[1][2] Subsequently, it was also isolated from the complex peptide antibiotic INA-5812. This discovery was significant as it revealed a natural biosynthetic pathway for the chlorination of kynurenine precursors.

Synthetic Origins and Drug Development: The Story of AV-101

Parallel to its discovery in nature, L-4-chlorokynurenine, under the developmental code name AV-101 , was being investigated as a synthetic prodrug. The pioneering work on AV-101 was conducted at Marion Merrell Dow , with its biological activity further explored at the University of Maryland .[3] The initial development was then taken up by Artemis Neuroscience , which was later acquired by VistaGen Therapeutics in 2003.[3]

The rationale behind the development of AV-101 was to create a brain-penetrant precursor to the potent and selective NMDA receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA) .[4] 7-Cl-KYNA itself has poor blood-brain barrier permeability, limiting its therapeutic potential for central nervous system disorders.[4] AV-101 was designed to overcome this limitation, being actively transported into the brain where it is enzymatically converted to 7-Cl-KYNA.[3]

VistaGen Therapeutics advanced AV-101 into clinical trials, primarily for the treatment of major depressive disorder (MDD), with the hope of providing a rapid-acting antidepressant with a better safety profile than ketamine.[3] However, the Phase 2 ELEVATE study failed to show a significant difference between AV-101 and placebo in alleviating treatment-resistant depression.[5]

Biological Activity and Mechanism of Action

The primary mechanism of action of chlorinated kynurenine derivatives, particularly 7-Cl-KYNA, is the antagonism of the N-methyl-D-aspartate (NMDA) receptor at its strychnine-insensitive glycine co-agonist site.[6][7]

The NMDA Receptor and the Glycine Site

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[8] For the receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective binding sites.[8] The glycine binding site on the GluN1 subunit of the NMDA receptor represents a key modulatory site.

Antagonism by 7-Chlorokynurenic Acid

7-Cl-KYNA is a potent and selective competitive antagonist at this glycine site.[4][9] By binding to this site, it prevents the co-agonist from binding and, consequently, inhibits the opening of the NMDA receptor ion channel, even in the presence of glutamate. This blockade of NMDA receptor activity is believed to underlie the neuroprotective and potential antidepressant effects of these compounds.

Quantitative Biological Data

The following table summarizes the reported biological activity of key chlorinated kynurenine derivatives.

| Compound | Target | Assay | Value | Reference |

| 7-Chlorokynurenic acid (7-Cl-KYNA) | NMDA Receptor (Glycine Site) | IC50 | 0.56 µM | [9] |

| 7-Chlorokynurenic acid (7-Cl-KYNA) | Vesicular Glutamate Transporters | Ki | 0.59 µM | [4] |

| Kynurenic Acid (KYNA) | NMDA Receptor (Glycine Site) | IC50 | 8 µM | [10] |

| Kynurenic Acid (KYNA) | α7 Nicotinic Acetylcholine Receptor | IC50 | 7 µM | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of chlorinated kynurenine derivatives.

Chemical Synthesis of 7-Chlorokynurenic Acid

The synthesis of 7-chlorokynurenic acid and its prodrugs is a critical step for their preclinical and clinical evaluation. A general synthetic scheme is outlined below.

General Procedure for the Synthesis of 7-Chlorokynurenic Acid Esters (Prodrugs):

-

Starting Material: 7-Chlorokynurenic acid.

-

Reagents: An appropriate alcohol (e.g., glucose or galactose derivatives) for esterification, a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP).

-

Solvent: A dry, aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Reaction: The 7-chlorokynurenic acid is dissolved in the solvent, followed by the addition of the alcohol, coupling agent, and catalyst. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired ester.[11]

In Vivo Microdialysis for Brain Metabolite Analysis

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and metabolites in the brains of freely moving animals.[12]

Protocol Overview:

-

Surgical Implantation: A guide cannula is surgically implanted into the specific brain region of interest (e.g., striatum, prefrontal cortex) of the anesthetized animal (e.g., rat or mouse).[12]

-

Recovery: The animal is allowed to recover from surgery for a period of approximately one week.[12]

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.[12]

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low flow rate (e.g., 1 µL/min).[12]

-

Sample Collection: The perfusate, now containing molecules that have diffused across the dialysis membrane from the extracellular fluid, is collected at regular intervals (e.g., every hour).[12][13]

-

Analysis: The collected dialysate samples are then analyzed using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to quantify the concentrations of the compounds of interest (e.g., L-4-chlorokynurenine, 7-chlorokynurenic acid).[12][13]

NMDA Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

General Protocol:

-

Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation containing the NMDA receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [³H]glycine) in the presence of varying concentrations of the unlabeled test compound (e.g., 7-Cl-KYNA).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The affinity of the compound (Ki value) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory effect of 7-chlorokynurenic acid.

Caption: NMDA Receptor Signaling and Inhibition by 7-Cl-KYNA.

Experimental Workflow for Drug Discovery and Development

The following diagram outlines the typical workflow for the discovery and development of chlorinated kynurenine derivatives as potential therapeutic agents.

Caption: Drug Discovery and Development Workflow.

Conclusion and Future Directions

The discovery and investigation of chlorinated kynurenine derivatives have significantly advanced our understanding of the kynurenine pathway and its role in the central nervous system. L-4-chlorokynurenine and its active metabolite, 7-chlorokynurenic acid, have served as valuable pharmacological tools for probing the function of the NMDA receptor glycine site. While the clinical development of AV-101 for major depressive disorder has faced challenges, the research into this class of compounds continues to provide important insights.

Future research may focus on several key areas:

-

Exploration of other chlorinated kynurenine derivatives: A systematic investigation of the structure-activity relationships of a broader range of chlorinated analogs could lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties.

-

Investigation of alternative therapeutic indications: The neuroprotective effects of NMDA receptor glycine site antagonists suggest their potential utility in other neurological and psychiatric disorders characterized by excitotoxicity.

-

Understanding the role of naturally occurring chlorinated kynurenines: Further research into the biosynthesis and physiological function of these compounds in their native microbial producers could reveal novel biological activities and enzymatic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]

- 4. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 7-Chlorokynurenic acid | GluR | NMDAR | TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychogenics.com [psychogenics.com]

- 13. researchgate.net [researchgate.net]

In Vivo Stability and Metabolism of 4-Chloro-Kynurenine-¹³C₂,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo stability and metabolism of 4-Chloro-Kynurenine (4-Cl-KYN), a compound of significant interest in neuroscience and drug development, also known by its developmental code AV-101. While this document focuses on the native compound, the principles of stability and metabolism discussed are directly applicable to its isotopically labeled variant, 4-Chloro-Kynurenine-¹³C₂,¹⁵N. The heavy isotopes in this variant serve as a tracer for quantitative analysis, primarily through mass spectrometry, and are not expected to alter the compound's biological fate.

Core Concepts: A Prodrug Strategy for CNS Delivery

4-Chloro-Kynurenine is an orally active small molecule prodrug designed to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system (CNS).[1] 7-Cl-KYNA is a potent antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor but has limited ability to cross the blood-brain barrier (BBB).[2][3] 4-Cl-KYN, however, is an amino acid analog that readily penetrates the BBB via the large neutral amino acid transporter 1 (LAT1).[1] Once in the CNS, it is enzymatically converted to the active 7-Cl-KYNA, primarily within astrocytes by the enzyme kynurenine (B1673888) aminotransferase.[1][2]

The primary application of the stable isotope-labeled compound, 4-Chloro-Kynurenine-¹³C₂,¹⁵N, is as an internal standard for highly accurate and precise quantification in biological matrices during preclinical and clinical studies. Its near-identical physicochemical properties to the unlabeled drug ensure it mimics the behavior of 4-Cl-KYN during sample extraction, chromatographic separation, and ionization, thus providing reliable data.

In Vivo Metabolism and Identified Metabolites

The metabolic pathway of 4-Cl-KYN is targeted and relatively simple. Following administration, it is converted to its active form and other downstream products.

-

Primary Active Metabolite: 7-Chlorokynurenic Acid (7-Cl-KYNA) : This is the principal metabolite responsible for the pharmacological activity of 4-Cl-KYN. The conversion is catalyzed by kynurenine aminotransferase within astrocytes in the brain.[1][2]

-

Secondary Metabolite: 4-chloro-3-hydroxy-anthranilic acid : This compound has been identified as another metabolite of 4-Cl-KYN.[1]

-

Acetylated Metabolite: N-acetyl-4-Cl-KYN : More recent studies have identified a novel acetylated metabolite, though its specific role and activity are still under investigation.

The metabolic conversion within the CNS is a key feature of 4-Cl-KYN's mechanism, allowing for targeted delivery of the active antagonist to its site of action.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from preclinical and clinical studies on the pharmacokinetics of 4-Cl-KYN and its primary metabolite, 7-Cl-KYNA.

Table 1: Pharmacokinetic Parameters in Humans (Oral Administration of 1080 mg 4-Cl-KYN)

| Analyte | Matrix | Cmax (Geometric Mean) | Tmax (hours) | Half-life (t½, hours) |

| 4-Cl-KYN | Plasma | 32.11 µg/mL | ~2.2 | ~2.5 |

| 4-Cl-KYN | CSF | Not Reported | ~4.7 | ~4.0 |

| 7-Cl-KYNA | Plasma | 0.073 µg/mL | ~3.0 | ~4.6 |

| 7-Cl-KYNA | CSF | Too low to accurately calculate | Not Reported | Not Reported |

| Data extracted from Park et al., 2020.[2] |

Table 2: Brain Uptake and Transport Kinetics in Rats

| Parameter | Value | Brain Region(s) |

| Km | 105 ± 14 µM | Cerebral Cortex, Hippocampus, Striatum |

| Vmax | 16.9 ± 2.3 nmol/min/g | Cerebral Cortex, Hippocampus, Striatum |

| Permeability-Surface Area (PA) Product at 100 µM | ~1.5 x 10⁻³ mL/s/g | Cerebral Cortex, Hippocampus, Striatum |

| Data from in situ brain perfusion studies, extracted from Hokari et al., 1996.[3][4] |

Table 3: Brain and Serum Concentrations in Rats Following Intraperitoneal Administration

| Dose of 4-Cl-KYN | 7-Cl-KYNA Brain Concentration |

| 167 mg/kg | Exceeded IC₅₀ at the glycine B site |

| 500 mg/kg | Exceeded IC₅₀ at the glycine B site |

| Data extracted from Yaksh et al., as cited in a related study.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the study of 4-Cl-KYN.

In Vivo Animal Study: Oral Administration in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetics of 4-Cl-KYN following oral administration to rats.

-

Animal Model : Adult male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation : 4-Cl-KYN is suspended in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose in sterile water.

-

Dosing : Animals are fasted overnight prior to dosing. A single dose of 4-Cl-KYN (e.g., 25 or 100 mg/kg) is administered via oral gavage.[6]

-

Sample Collection : Blood samples (~200 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation : Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

-

Brain Tissue Collection : At the terminal time point, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and dissected into specific regions if required. Tissues are snap-frozen in liquid nitrogen and stored at -80°C.

References

- 1. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]

- 2. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug 4-Chlorokynurenine in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Effects of L-4-Chlorokynurenine on Nociception in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Significance of Kynurenine Pathway Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine (B1673888) pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, accounting for over 95% of its catabolism.[1][2][3][4] This complex and highly regulated pathway generates a cascade of bioactive metabolites, collectively known as kynurenines, which play critical roles in a vast array of physiological and pathological processes.[5][6][7] Once viewed primarily as a linear route to NAD+ synthesis, the KP is now recognized as a central hub integrating the immune system, the central nervous system (CNS), and cellular metabolism.[8][9][10] Dysregulation of the KP is implicated in the pathogenesis of numerous disorders, including neurodegenerative diseases, psychiatric conditions, cancer, and autoimmune diseases, making it a highly attractive area for therapeutic intervention.[1][3][7][8][11] This guide provides a detailed examination of the key metabolites of the kynurenine pathway, their biological functions, the analytical methods for their quantification, and their significance in health and disease.

The Kynurenine Pathway: An Overview

The catabolism of tryptophan down the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 and 2 (IDO1, IDO2) and tryptophan 2,3-dioxygenase (TDO).[2][11][12][13] TDO is primarily expressed in the liver and regulates systemic tryptophan levels, while IDO1 is an extrahepatic enzyme found in numerous cells, including immune cells and neurons, and is potently induced by inflammatory stimuli, most notably interferon-gamma (IFN-γ).[8][14] This induction links inflammation directly to tryptophan metabolism. The initial product, N-formylkynurenine, is rapidly converted to L-kynurenine (KYN), a central branching point in the pathway.[2][13] From KYN, the pathway diverges into several branches, producing a spectrum of metabolites with often opposing biological activities.[5][15]

References

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The kynurenine pathway and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An integrated cytokine and kynurenine network as the basis of neuroimmune communication [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Indoleamine 2,3-dioxygenase 2 (IDO2) and the kynurenine pathway: characteristics and potential roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-L-kynurenine-13C2,15N for Enzyme Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 4-Chloro-L-kynurenine-13C2,15N in the study of enzyme kinetics, with a particular focus on the kynurenine (B1673888) pathway of tryptophan metabolism. This isotopically labeled compound serves as a powerful tool for elucidating reaction mechanisms, determining kinetic parameters, and quantifying metabolic flux.

Introduction to 4-Chloro-L-kynurenine and the Kynurenine Pathway

4-Chloro-L-kynurenine (4-Cl-KYN) is a synthetic analog of L-kynurenine, a key metabolite in the major pathway of tryptophan degradation, known as the kynurenine pathway.[1][2] This pathway is responsible for over 95% of tryptophan catabolism and produces several neuroactive and immunomodulatory molecules.[3] Key enzymes in this pathway, such as kynurenine aminotransferases (KATs) and kynurenine 3-monooxygenase (KMO), are significant targets for drug development in the context of neurological and inflammatory diseases.[1][4]

4-Cl-KYN acts as a prodrug for the potent N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA).[2][5] It is transported across the blood-brain barrier and then converted to 7-Cl-KYNA by KAT enzymes within astrocytes.[2][5][6] This targeted delivery and conversion make 4-Cl-KYN a valuable investigational compound for neurological disorders.

The isotopically labeled version, 4-Chloro-L-kynurenine-13C2,15N, incorporates stable isotopes of carbon and nitrogen. This labeling allows for its precise detection and differentiation from its endogenous, unlabeled counterpart in biological samples using mass spectrometry-based techniques. This makes it an invaluable tracer for studying the kinetics of its enzymatic conversion and its metabolic fate.

Application in Enzyme Kinetics

The primary application of 4-Chloro-L-kynurenine-13C2,15N in enzyme kinetics is to study the activity of kynurenine aminotransferases (KATs). There are four known isoforms of KAT (KAT I, II, III, and IV), which catalyze the transamination of L-kynurenine to kynurenic acid.[4][7][8] These enzymes also process 4-Cl-KYN, converting it to 7-Cl-KYNA.[5]

By using the labeled substrate, researchers can:

-

Determine Kinetic Parameters: Precisely measure the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of KAT isoforms for 4-Cl-KYN. This data is crucial for understanding the efficiency of the enzymatic conversion.

-

Elucidate Reaction Mechanisms: Trace the metabolic fate of the labeled compound to identify and quantify the products of the enzymatic reaction.

-

High-Throughput Screening: Develop robust assays for screening potential inhibitors of KAT enzymes.

-

Quantitative Analysis: Use 4-Chloro-L-kynurenine-13C2,15N as an internal standard for the accurate quantification of unlabeled 4-Cl-KYN and its metabolites in complex biological matrices like plasma, cerebrospinal fluid, and brain tissue homogenates.

Quantitative Data

| Parameter | Value | Organism | Method | Reference |

| Km (Blood-Brain Barrier Transport) | 105 ± 14 µM | Rat | In situ brain perfusion | [1][2] |

| Vmax (Blood-Brain Barrier Transport) | 16.9 ± 2.3 nmol/min/g | Rat | In situ brain perfusion | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the study of kynurenine aminotransferase activity. While these protocols are for the natural substrate L-kynurenine, they can be readily adapted for use with 4-Chloro-L-kynurenine and its labeled counterpart.

Kynurenine Aminotransferase (KAT) Activity Assay using HPLC

This protocol describes a common method for measuring KAT activity by quantifying the production of kynurenic acid (or 7-chlorokynurenic acid when using 4-Cl-KYN) via High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

-

Recombinant or purified KAT enzyme (e.g., KAT I, II, III, or IV)

-

4-Chloro-L-kynurenine or 4-Chloro-L-kynurenine-13C2,15N (substrate)

-

α-ketoacid co-substrate (e.g., α-ketoglutarate, pyruvate)

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Formic acid (0.8 M) for reaction termination

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 398 nm)

-

Reversed-phase C18 HPLC column

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

5 mM 4-Chloro-L-kynurenine

-

2 mM α-ketoacid co-substrate

-

40 µM PLP

-

5 µg of recombinant KAT enzyme

-

100 mM potassium phosphate buffer (pH 7.5) to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of 0.8 M formic acid.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the HPLC system to separate and quantify the product (7-chlorokynurenic acid).

-

Data Analysis: Calculate the amount of product formed based on a standard curve of 7-chlorokynurenic acid. Enzyme activity can be expressed as nmol of product formed per minute per mg of protein.

LC-MS/MS Method for Quantification of Kynurenine Pathway Metabolites

This protocol outlines a general approach for the sensitive and specific quantification of 4-Cl-KYN and its metabolite 7-Cl-KYNA using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). 4-Chloro-L-kynurenine-13C2,15N is used as an internal standard.

Materials:

-

Biological samples (e.g., plasma, CSF, brain homogenate)

-

4-Chloro-L-kynurenine-13C2,15N (internal standard)

-

Acetonitrile (B52724) with 0.1% formic acid (protein precipitation and mobile phase)

-

Water with 0.1% formic acid (mobile phase)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 LC column

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological sample, add a known amount of 4-Chloro-L-kynurenine-13C2,15N internal standard solution.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect the parent and product ions for both the unlabeled analytes and the labeled internal standard using Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of 4-Cl-KYN and 7-Cl-KYNA in the samples from the calibration curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolism of 4-Chloro-L-kynurenine in the context of the kynurenine pathway.

Caption: Experimental workflow for determining enzyme kinetic parameters.

Caption: Logical relationship of the roles of isotopically labeled 4-Cl-KYN.

References

- 1. researchgate.net [researchgate.net]

- 2. Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kynurenate and 7-chlorokynurenate formation in chronically epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN113549661A - Method and application of biocatalytic synthesis of L-4-Cl-kynurenine or L-4-Br-kynurenine - Google Patents [patents.google.com]

- 7. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 8. Kynurenine Aminotransferase III and Glutamine Transaminase L Are Identical Enzymes that have Cysteine S-Conjugate β-Lyase Activity and Can Transaminate l-Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 4-Chloro-Kynurenine in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Chloro-Kynurenine (4-Cl-KYN), also known as AV-101, in human plasma. 4-Cl-KYN is a prodrug of 7-chlorokynurenic acid, a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, with potential therapeutic applications in neurological and psychiatric disorders.[1][2] The use of a stable isotope-labeled internal standard, 4-Chloro-Kynurenine-¹³C₂,¹⁵N, ensures high accuracy and precision in quantification by compensating for matrix effects and variations in sample processing.[3][4] The described method, involving a straightforward protein precipitation step, is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

4-Chloro-Kynurenine (4-Cl-KYN) is an orally active small molecule that readily crosses the blood-brain barrier.[1] In the central nervous system, it is converted by kynurenine (B1673888) aminotransferase into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[1] 7-Cl-KYNA is a potent antagonist at the glycine binding site of the NMDA receptor.[1] This mechanism of action has generated significant interest in 4-Cl-KYN as a potential therapeutic agent for a range of central nervous system disorders, including depression and neuropathic pain.[2]

Accurate and reliable quantification of 4-Cl-KYN in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as 4-Chloro-Kynurenine-¹³C₂,¹⁵N, is the gold standard in quantitative mass spectrometry. The SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively correct for variability in sample preparation and ionization efficiency, thereby ensuring the integrity of the quantitative data.

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of 4-Cl-KYN from human plasma, along with representative data to demonstrate the method's performance.

Experimental

Materials and Reagents

-

4-Chloro-Kynurenine (Analyte)

-

4-Chloro-Kynurenine-¹³C₂,¹⁵N (Internal Standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K₂EDTA)

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Chloro-Kynurenine and 4-Chloro-Kynurenine-¹³C₂,¹⁵N in methanol (B129727) to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 4-Chloro-Kynurenine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the 4-Chloro-Kynurenine-¹³C₂,¹⁵N stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for the extraction of 4-Cl-KYN from human plasma.

-

To 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for different instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 12 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | |

| Compound | Q1 (m/z) |

| 4-Chloro-Kynurenine | 243.1 |

| 4-Chloro-Kynurenine-¹³C₂,¹⁵N | 246.1 |

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation assessed linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Table 3: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| 4-Chloro-Kynurenine | 1 - 1000 | > 0.995 | 1 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3 | 6.2 | 102.1 | 7.5 | 101.8 |

| Mid | 100 | 4.5 | 98.7 | 5.8 | 99.2 |

| High | 800 | 3.8 | 101.5 | 4.9 | 100.9 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low | 3 | 92.3 | 96.8 |

| High | 800 | 94.1 | 98.2 |

The results demonstrate that the method is linear over a wide concentration range with excellent accuracy and precision. The LLOQ is sufficient for pharmacokinetic studies. The high recovery and minimal matrix effect indicate that the simple protein precipitation method is effective for extracting 4-Cl-KYN from human plasma. The use of the stable isotope-labeled internal standard, 4-Chloro-Kynurenine-¹³C₂,¹⁵N, successfully compensates for any minor variations.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. A validated surrogate analyte LC-MS/MS assay for quantitation of endogenous kynurenine and tryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Chloro-Kynurenine-¹³C₂,¹⁵N as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of 4-Chloro-Kynurenine-¹³C₂,¹⁵N as an internal standard in quantitative mass spectrometry-based analyses. The protocol is intended for the accurate measurement of 4-Chloro-Kynurenine or other kynurenine (B1673888) pathway metabolites in various biological matrices.

Introduction

4-Chloro-Kynurenine (4-Cl-KYN) is a prodrug of 7-chloro-kynurenic acid, a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its therapeutic potential in neurological and psychiatric disorders has led to increased interest in its quantification in biological samples.[1][2] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and instrument response. 4-Chloro-Kynurenine-¹³C₂,¹⁵N is a suitable internal standard for the accurate and precise quantification of 4-Cl-KYN and related metabolites.[3] This document outlines a general protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. The labeled internal standard (IS) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). The IS co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the IS's signal, accurate quantification can be achieved, as any sample loss during preparation or fluctuations in instrument performance will affect both the analyte and the IS equally.

Experimental Protocols

This section details a representative protocol for the quantification of kynurenine pathway metabolites using 4-Chloro-Kynurenine-¹³C₂,¹⁵N as an internal standard. This method is based on established LC-MS/MS methodologies for similar analytes.[4][5][6][7][8]

Materials and Reagents

-

Internal Standard (IS): 4-Chloro-Kynurenine-¹³C₂,¹⁵N

-

Analyte Standards: 4-Chloro-Kynurenine and other kynurenine pathway metabolites of interest (e.g., Kynurenine, Kynurenic Acid, etc.)

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)

-

Sample Preparation Reagents: Trichloroacetic acid (TCA) or other protein precipitation agents.

-

Biological Matrix: Plasma, serum, cerebrospinal fluid (CSF), or tissue homogenate.

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte(s) and the internal standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N) in a suitable solvent (e.g., Methanol or DMSO). Store at -20°C or -80°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte(s) in a suitable solvent (e.g., 50:50 Methanol:Water). These will be used to create the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of 4-Chloro-Kynurenine-¹³C₂,¹⁵N at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices.

-

Thaw Samples: Thaw biological samples (e.g., plasma, serum) on ice.

-

Spike with Internal Standard: To a 100 µL aliquot of the sample, add a specific volume (e.g., 10 µL) of the internal standard working solution. Vortex briefly.

-

Precipitate Proteins: Add a protein precipitating agent. A common choice is ice-cold acetonitrile (ACN) containing 0.1% formic acid (FA) at a ratio of 3:1 (v/v) to the sample volume (i.e., 300 µL of ACN to 100 µL of plasma).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid). This step helps to concentrate the analytes and ensures compatibility with the LC mobile phase.

-

Analyze by LC-MS/MS: Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting parameters for an LC-MS/MS method for kynurenine pathway metabolites. Optimization will be required for specific instruments and applications.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

| Gas Flow Rates | Optimize for the specific instrument |

MRM Transitions

The specific MRM transitions for the analyte (4-Chloro-Kynurenine) and the internal standard (4-Chloro-Kynurenine-¹³C₂,¹⁵N) need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion will correspond to the [M+H]⁺ ion, and the product ions will be characteristic fragments.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Chloro-Kynurenine | To be determined | To be determined | To be optimized |

| 4-Chloro-Kynurenine-¹³C₂,¹⁵N (IS) | Precursor + 3 | To be determined | To be optimized |

Note: The precursor ion for the internal standard will be shifted by +3 Da due to the two ¹³C and one ¹⁵N isotopes.

Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte standards into a blank matrix (e.g., charcoal-stripped plasma or a surrogate matrix). Process these standards in the same way as the unknown samples.

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each calibrator and unknown sample.

-

Regression Analysis: Plot the peak area ratio against the corresponding concentration of the calibrators. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data that would be generated during method validation, demonstrating the performance of the analytical method.

Table 1: Linearity and Range

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 4-Chloro-Kynurenine | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |

Table 2: Precision and Accuracy